molecular formula C10H12O2 B6209225 5-ethyl-2-methylbenzoic acid CAS No. 412034-99-2

5-ethyl-2-methylbenzoic acid

Cat. No.: B6209225
CAS No.: 412034-99-2
M. Wt: 164.2
InChI Key:
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Description

5-Ethyl-2-methylbenzoic acid: is an organic compound with the molecular formula C10H12O2 . It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the fifth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-ethyl-2-methyltoluene. This intermediate is then oxidized using potassium permanganate or chromic acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic oxidation of 5-ethyl-2-methyltoluene. This process is typically carried out in the presence of a suitable catalyst, such as cobalt or manganese salts, under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens or other functional groups onto the benzene ring.

Scientific Research Applications

5-Ethyl-2-methylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

    2-Methylbenzoic acid: Lacks the ethyl group at the fifth position.

    5-Methyl-2-nitrobenzoic acid: Contains a nitro group instead of an ethyl group.

    5-Bromo-2-methylbenzoic acid: Contains a bromine atom instead of an ethyl group.

Uniqueness: 5-Ethyl-2-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic and industrial applications where these substituents play a crucial role.

Properties

CAS No.

412034-99-2

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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